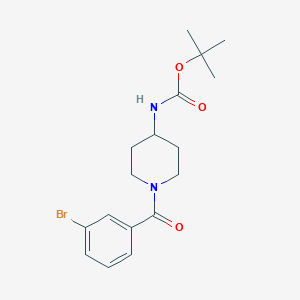![molecular formula C12H12ClFO B2629662 [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287273-13-4](/img/structure/B2629662.png)
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP47,497 or CP47,497-C8, is a synthetic cannabinoid that has been used extensively in scientific research. It was first synthesized in the 1980s as part of a research program aimed at understanding the structure-activity relationships of cannabinoids.
Mécanisme D'action
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol binds to the CB1 receptor, it activates a signaling cascade that ultimately leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. It has also been shown to have analgesic effects, which may make it useful as a pain medication. Additionally, [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its potency as a CB1 receptor agonist. This makes it a useful tool for studying the endocannabinoid system and the effects of CB1 receptor activation on various physiological processes. However, one limitation of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is that it is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a controlled substance and requires special permits and licenses to be used in scientific research.
Orientations Futures
There are many future directions for research involving [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is the development of CB1 receptor antagonists, which could be used to treat conditions such as obesity and addiction. Additionally, researchers are interested in studying the effects of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on the CB2 receptor, which is primarily found in the immune system. Finally, there is interest in developing synthetic cannabinoids that are more selective for specific receptors and have fewer side effects than [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Méthodes De Synthèse
The synthesis of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves the reaction of 2-chloro-4-fluorobenzyl chloride with bicyclo[1.1.1]pentan-1-ol in the presence of a base such as sodium hydride. The resulting product is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been used extensively in scientific research as a tool to study the endocannabinoid system. It is a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabis. By studying the effects of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on the CB1 receptor, researchers have been able to gain a better understanding of the role of the endocannabinoid system in various physiological processes.
Propriétés
IUPAC Name |
[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-10-3-8(14)1-2-9(10)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOBWWQQTXPXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=C(C=C3)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2629579.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate](/img/structure/B2629582.png)

![N-(4-bromophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2629585.png)
![(4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2629586.png)

![6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2629591.png)

![N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2629593.png)
![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2629595.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2629599.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2629600.png)
![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2629601.png)
